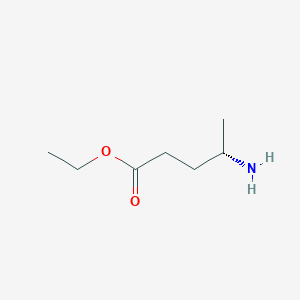
Ethyl (S)-4-aminopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (S)-4-aminopentanoate is an organic compound that belongs to the class of esters It is derived from the amino acid L-lysine and is characterized by the presence of an ethyl ester group attached to the amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (S)-4-aminopentanoate can be synthesized through several methods. One common approach involves the esterification of L-lysine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (S)-4-aminopentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: L-lysine and ethanol.
Reduction: this compound amine.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (S)-4-aminopentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (S)-4-aminopentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active amino acid, which can then participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl (S)-4-aminopentanoate can be compared with other similar compounds such as:
Ethyl (S)-2-aminobutanoate: Another ester derivative of an amino acid, but with a shorter carbon chain.
Ethyl (S)-3-aminopropanoate: Similar structure but with a different amino acid backbone.
Ethyl (S)-5-aminopentanoate: Similar structure but with an additional carbon in the backbone.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
ethyl (4S)-4-aminopentanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
GLFMNINNXRUOQV-LURJTMIESA-N |
Isomerische SMILES |
CCOC(=O)CC[C@H](C)N |
Kanonische SMILES |
CCOC(=O)CCC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B13522210.png)




![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide](/img/structure/B13522252.png)
![(1,3-dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13522258.png)


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid](/img/structure/B13522284.png)
![3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B13522285.png)


